N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-(2-((2-Methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining indole and quinoline moieties. The indole-3-carboxamide group is linked via a glycinamide spacer (-NH-C(=O)-CH2-NH-) to a 2-methylquinolin-5-yl substituent. This structural design is characteristic of compounds targeting protein-protein interactions or enzymatic pathways, particularly in oncology and metabolic disorders.
Properties
IUPAC Name |
N-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-13-9-10-15-18(24-13)7-4-8-19(15)25-20(26)12-23-21(27)16-11-22-17-6-3-2-5-14(16)17/h2-11,22H,12H2,1H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWXRVFFYBSTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-methylquinolin-5-amine: This intermediate can be synthesized by the reduction of 2-methylquinoline-5-nitro compound using hydrogen gas in the presence of a palladium catalyst.
Coupling with indole-3-carboxylic acid: The 2-methylquinolin-5-amine is then coupled with indole-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of an indole moiety, a quinoline derivative, and a carboxamide group. These structural elements contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Antiviral Activity
Research has highlighted the potential of indole derivatives, including N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, as inhibitors of neurotropic alphaviruses. A study demonstrated that indole-2-carboxamides exhibited significant antiviral activity against western equine encephalitis virus (WEEV), with promising results in improving potency and bioavailability in vivo .
Anticancer Properties
Indole compounds are well-known for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of indole have shown efficacy in inhibiting cell proliferation in breast cancer models . The incorporation of quinoline moieties is believed to enhance these effects by modulating signaling pathways involved in cancer progression.
Enzyme Inhibition
The carboxamide functionality in indole derivatives allows for hydrogen bonding interactions with enzymes, which can lead to inhibitory effects on their activity. Studies have indicated that such compounds can inhibit key enzymes involved in metabolic processes and disease pathways . This characteristic makes them valuable candidates for drug development targeting specific diseases.
Synthetic Strategies
The synthesis of this compound typically involves multi-step reactions that include:
- Carbamoylation : This method involves the introduction of the carboxamide group onto the indole scaffold using isocyanate derivatives.
- Quinoline Derivatives Formation : The quinoline part is synthesized separately and then coupled with the indole derivative to form the final compound .
Case Study 1: Indole Derivatives Against Viral Infections
A study published in 2013 reported on a series of novel indole-2-carboxamide inhibitors that showed protective effects against neuroadapted Sindbis virus infections in mice. The research highlighted structural modifications that enhanced efficacy and reduced recognition by P-glycoprotein, thus improving central nervous system penetration .
| Compound | Activity | Potency Improvement | Reference |
|---|---|---|---|
| Indole Derivative A | Antiviral | 10-fold | |
| Indole Derivative B | Antiviral | 40-fold |
Case Study 2: Anticancer Efficacy
In another investigation focused on anticancer activities, a derivative of the compound was tested against multiple breast cancer cell lines (MCF-7, T47-D, MDA-MB 231). The results indicated significant cytotoxicity with low toxicity towards normal cells, suggesting a favorable therapeutic index .
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MCF-7 | 27.7 | Low |
| T47-D | 39.2 | Low |
| NIH-3T3 | >100 | Very Low |
Mechanism of Action
The mechanism of action of N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which are involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues with Indole-Carboxamide Scaffolds
a. N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18)
- Key Differences: These derivatives substitute the quinoline group with benzoylphenyl and position the carboxamide at the indole-2 position instead of indole-3.
- Pharmacological Activity : Demonstrated lipid-lowering effects in hyperlipidemia models, with 5-methoxy and 5-chloro substituents enhancing efficacy .
- Synthesis : Prepared via coupling of 5-substituted indole-2-carbonyl chlorides with benzoylphenyl amines (Scheme 1 in ).
b. 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives (2a-2c)
- Key Differences: Replace the glycinamide-quinoline chain with a thiazol-5-ylidene-methyl group conjugated to indole-2-carboxylic acid.
- Synthesis: Formed via condensation of 3-formyl-indole-2-carboxylates with aminothiazolones in acetic acid (Scheme 2, ).
- Potential Applications: These compounds are hypothesized to target nucleotide biosynthesis pathways due to thiazole’s role in purine analogs .
c. N-(2-{[(1-Benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- Key Differences: The quinoline group is replaced with a benzyl-pyrrolidinone moiety.
- Structural Data: Molecular weight 404.5 g/mol (C23H24N4O3), similar to the target compound’s estimated weight (~420–450 g/mol). No pharmacological data are reported .
Quinoline-Containing Analogues
a. (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (Compound 57)
- Key Differences: Features a quinolin-6-yl acetamide group instead of quinolin-5-yl and an oxoindolin-ylidene core.
- Physicochemical Properties : pKa = 5.411, suggesting moderate solubility at physiological pH .
- Activity: Bromobenzyl and quinoline groups may enhance cytotoxicity, though specific targets are unspecified .
b. N-(2-(Diethylamino)ethyl)-5-((Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
- Key Differences: Replaces quinoline with a diethylaminoethyl group and introduces a fluorinated indole-ylidene-pyrrole system.
- Design Rationale: The diethylaminoethyl group may improve blood-brain barrier penetration, suggesting CNS-targeted applications .
Comparative Data Table
Biological Activity
N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole moiety fused with a quinoline derivative. The synthesis typically involves multi-step reactions, including coupling reactions and cyclization processes. The general synthetic route can be summarized as follows:
- Starting Materials : Indole derivatives and quinoline-based amines.
- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and various solvents (e.g., DMF, DMSO).
- Purification : The final product is usually purified via column chromatography.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study involving docking simulations revealed that this compound interacts effectively with key proteins involved in cancer cell proliferation, such as PIM1 kinase. The binding affinity suggests a potential role in inhibiting tumor growth by disrupting critical signaling pathways involved in cancer progression .
Table 1: Anticancer Activity Data
| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) |
|---|---|---|---|
| This compound | PIM1 | -9.5 | 12.4 |
| Reference Compound | PIM1 | -8.7 | 15.0 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown significant anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Compound | Cytokine Inhibition | IC50 (nM) |
|---|---|---|
| This compound | TNF-α | 50 |
| Reference Compound | TNF-α | 75 |
In Vitro Studies
In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .
In Vivo Studies
Preclinical trials using xenograft models have shown that treatment with this compound significantly reduces tumor size compared to control groups. These findings support further exploration of this compound's efficacy as an anticancer drug .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions between indole-3-carboxylic acid derivatives and quinoline-containing amines. A typical approach involves:
Intermediate preparation : Synthesize 3-formyl-1H-indole-2-carboxylic acid derivatives through formylation of indole precursors under acidic conditions .
Condensation : React the aldehyde intermediate with 2-methylquinolin-5-amine in acetic acid under reflux (3–5 hours) with sodium acetate as a base. This promotes Schiff base formation, followed by cyclization or amide coupling .
Purification : Recrystallize the product from a DMF/acetic acid mixture to remove unreacted reagents .
- Key intermediates :
- 3-Formyl-1H-indole-2-carboxylic acid
- 2-Methylquinolin-5-amine
Q. What spectroscopic methods are recommended for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Confirm the presence of indole (e.g., aromatic protons at δ 7.0–8.5 ppm) and quinoline moieties (distinct methyl groups at δ 2.5–3.0 ppm). Peaks corresponding to the amide bond (N–H at δ 8.0–10.0 ppm) and carbonyl groups (C=O at ~170 ppm in 13C NMR) are critical .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- Melting Point : Compare observed mp with literature values (e.g., indole derivatives typically melt between 200–260°C) .
Q. How can researchers identify key intermediates during synthesis?
- Methodology :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.
- Mass Spectrometry (MS) : Confirm intermediate molecular weights (e.g., 3-formyl-1H-indole-2-carboxylic acid: MW 189.16 g/mol) .
Advanced Research Questions
Q. How can synthetic yield be optimized when encountering low product purity?
- Methodology :
- Solvent Optimization : Replace acetic acid with trifluoroacetic acid (TFA) to enhance reaction rates.
- Stoichiometry Adjustment : Increase the molar ratio of 2-methylquinolin-5-amine (1.2 equiv) to drive the reaction to completion .
- Alternative Coupling Agents : Use carbodiimides (e.g., EDC/HOBt) for efficient amide bond formation .
- High-Throughput Screening : Test solvent combinations (e.g., DMF/THF) to improve recrystallization efficiency .
Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
- Methodology :
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, and cell lines).
- Dose-Response Curves : Use 8–12 concentration points to ensure accurate IC50 calculations.
- Target Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding interactions with proteins like DNA polymerase or profilin-like proteins .
- Off-Target Screening : Use kinase profiling panels to rule out nonspecific interactions .
Q. What computational strategies predict the compound’s binding affinity to antiviral targets?
- Methodology :
- Molecular Docking : Generate 3D structures (e.g., using ChemDraw) and dock into viral protein active sites (e.g., monkeypox DNA polymerase). Prioritize compounds with docking scores ≤ −8.0 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
